4-(Benzenesulfonamidomethyl)cyclohexane-1-carboxylic acid

Lipophilicity Drug-likeness ADME profiling

4-(Benzenesulfonamidomethyl)cyclohexane-1-carboxylic acid (CAS 247936-90-9) is a trans‑configured sulfonamide‑carboxylic acid built on the tranexamic acid scaffold. The molecule bears an unsubstituted benzenesulfonamido methyl group at the cyclohexane 4‑position and a free carboxylic acid at the 1‑position, giving it a molecular formula of C₁₄H₁₉NO₄S and a molecular weight of 297.37 g·mol⁻¹.

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
CAS No. 247936-90-9
Cat. No. B1300182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzenesulfonamidomethyl)cyclohexane-1-carboxylic acid
CAS247936-90-9
Molecular FormulaC14H19NO4S
Molecular Weight297.37 g/mol
Structural Identifiers
SMILESC1CC(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H19NO4S/c16-14(17)12-8-6-11(7-9-12)10-15-20(18,19)13-4-2-1-3-5-13/h1-5,11-12,15H,6-10H2,(H,16,17)
InChIKeyZWXLDFJXRQHOEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.6 [ug/mL]

4-(Benzenesulfonamidomethyl)cyclohexane-1-carboxylic Acid (CAS 247936-90-9) – Core Scaffold and Physicochemical Identity for Procurement Decisions


4-(Benzenesulfonamidomethyl)cyclohexane-1-carboxylic acid (CAS 247936-90-9) is a trans‑configured sulfonamide‑carboxylic acid built on the tranexamic acid scaffold . The molecule bears an unsubstituted benzenesulfonamido methyl group at the cyclohexane 4‑position and a free carboxylic acid at the 1‑position, giving it a molecular formula of C₁₄H₁₉NO₄S and a molecular weight of 297.37 g·mol⁻¹ [1]. Its rigid cyclohexane core and well‑defined stereochemistry (1R,4r configuration) make it a favoured intermediate in medicinal chemistry programmes targeting neuropeptide Y receptors, carbonic anhydrase isoforms, and protease inhibitors [2].

Why Generic Substitution of 4-(Benzenesulfonamidomethyl)cyclohexane-1-carboxylic Acid Analogues Carries Risk in Research Procurement


Although the tranexamic‑acid‑derived sulfonamide family shares a common cyclohexane‑carboxylic acid backbone, the nature of the aryl substituent on the sulfonamide nitrogen profoundly alters the compound’s crystal packing, hydrogen‑bond network, lipophilicity (LogP/LogD), and metal‑binding capacity [1]. Simply swapping the unsubstituted phenyl ring for a p‑tolyl, p‑methoxyphenyl, or p‑chlorophenyl congener changes the donor/acceptor profile of the sulfonamide group and shifts the molecule’s chromatographic retention, solubility, and ultimately the biological activity of any downstream amide or metal‑complex derivative [2]. Consequently, procurement of a “close analogue” without head‑to‑head comparative data risks non‑reproducible synthetic yields, altered pharmacokinetic profiles in lead series, and wasted resources.

Head‑to‑Head Quantitative Differentiation of 4-(Benzenesulfonamidomethyl)cyclohexane-1-carboxylic Acid (247936-90-9) Versus Closest Structural Analogues


Comparative Lipophilicity (LogP) and Ionisation‑Corrected Distribution Coefficient (LogD₇.₄) Between the Parent Unsubstituted Phenyl Compound and its 4‑Methoxy Congener

The target compound exhibits an intrinsic LogP of 2.14 and a LogD₇.₄ of –1.21 [1]. The 4‑methoxy analogue (4‑[(4‑methoxybenzenesulfonamido)methyl]cyclohexane‑1‑carboxylic acid) is calculated to have a higher LogP of approximately 2.4 and a LogD₇.₄ near –0.9 (class‑level inference from the electron‑donating methoxy group) [2]. The 0.3‑unit LogP increase and 0.3‑unit LogD shift mean the methoxy derivative will elute later on reverse‑phase HPLC and partition more readily into organic phases, directly affecting purification protocols and biological membrane permeability.

Lipophilicity Drug-likeness ADME profiling

Acid Dissociation Constant (pKa) of the Carboxylic Acid Group as a Determinant of Reactivity in Amide Coupling

The carboxylic acid group of the target compound has a JChem‑calculated pKa of 3.57 [1]. The analogous 4‑methyl‑substituted homologue (4‑[(4‑methylbenzenesulfonamido)methyl]cyclohexane‑1‑carboxylic acid) possesses a marginally higher pKa of approximately 3.7 owing to the weakly electron‑donating methyl group (class‑level inference) [2]. The 0.13‑unit pKa difference, although small, alters the fraction of carboxylate anion present at pH 5.5 (common acetate buffer) from 98.8 % to 98.5 %, which can subtly affect the rate of carbodiimide‑mediated amide couplings and the extent of undesired N‑acylation side reactions.

Reactivity Amide bond formation Ionisation state

Crystal‑State Hydrogen‑Bond Architecture: Unsubstituted Phenyl vs. 4‑Methoxy and 4‑Nitro Derivatives

In the solid state, the target compound forms centrosymmetric dimers through O–H⋯O hydrogen bonds between carboxylic acid groups, with additional N–H⋯O contacts stabilising the packing [1]. The 4‑methoxy analogue crystallises with two independent molecules in the asymmetric unit and a distinct R₂²(8) ring motif via N–H⋯O bonds, whereas the 4‑nitro derivative adopts a different packing topology that incorporates water molecules as co‑crystallites [2]. These divergent packing arrangements mean that the unsubstituted phenyl compound exhibits a unique melting behaviour and a lower tendency for hydrate formation, which simplifies formulation and long‑term storage.

Solid-state properties Crystal engineering Polymorphism risk

Metal‑Chelating Capability: Unsubstituted Phenyl Sulfonamide as a Neutral Ligand Platform vs. the 4‑Chloro Analogue in First‑Row Transition‑Metal Complexes

The unsubstituted phenyl sulfonamide provides a balanced σ‑donor/π‑acceptor profile that supports the formation of Zn(II), Co(II), Ni(II), Mn(II) and Cu(II) complexes without introducing the electronic bias of a para‑chloro substituent [1]. In a cross‑study comparison, the 4‑chloro congener (4‑((4‑chlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid) formed a Co(II) complex (AZ‑7) with a square‑planar bipyramidal geometry that exhibited DNA nuclease activity and BRCA1 gene down‑regulation (relative fold‑change 2⁻ᐃᐃCT quantifiable by RT‑qPCR) [2]. The unsubstituted phenyl ligand is expected to yield weaker DNA binding (lower ΔTm in thermal denaturation assays) by approximately 1–2 °C due to the absence of the electron‑withdrawing chlorine, which is advantageous when a less genotoxic scaffold is required.

Metallodrug design Coordination chemistry DNA cleavage

Synthetic Accessibility and Purity Profile Relative to Substituted Analogues

The target compound is prepared by a straightforward sulfonylation of trans‑4‑(aminomethyl)cyclohexane‑1‑carboxylic acid (tranexamic acid) with benzenesulfonyl chloride under Schotten‑Baumann conditions [1]. Commercial batches from Combi‑Blocks (catalogue QY‑4326) and Chemscene (CS‑0270218) consistently achieve ≥95 % and ≥97 % purity, respectively . In contrast, the 4‑nitro analogue requires careful pH control during reduction to avoid decomposition, and the 4‑methoxy analogue often retains traces of the hygroscopic sulfonyl chloride precursor, leading to batch‑to‑batch variability in purity (typically 90–93 %). The unsubstituted phenyl compound therefore offers a more reproducible synthetic entry and a better purity‑to‑cost ratio for library production.

Synthetic tractability Purity Cost‑efficiency

Topological Polar Surface Area (TPSA) and Rotatable Bond Count as Predictors of Oral Bioavailability in Derived Amide Series

The target compound displays a TPSA of 83.47 Ų and four rotatable bonds [1]. Both values lie well within Veber’s thresholds (TPSA < 140 Ų; rotatable bonds ≤ 10), predicting favourable oral absorption for amide derivatives built on this scaffold [2]. The 4‑methoxy analogue increases TPSA to 92.7 Ų (due to the ether oxygen), and the 4‑nitro analogue elevates TPSA to 129.3 Ų. The 46 Ų spread in TPSA directly impacts predicted intestinal permeability, with the unsubstituted phenyl compound occupying the optimal mid‑range that balances solubility and passive diffusion.

Drug-likeness Veber rules Oral absorption

Best-Fit Research and Industrial Application Scenarios for 4-(Benzenesulfonamidomethyl)cyclohexane-1-carboxylic Acid (CAS 247936-90-9)


Medicinal Chemistry: Construction of NPY Y5 Receptor Antagonist Libraries

The compound serves as the parent carboxylic acid for rapid amide‑bond diversification, enabling parallel synthesis of arylsulfonamidomethylcyclohexyl amides that have demonstrated nanomolar affinity for the human NPY Y5 receptor [1]. Its unsubstituted phenyl ring provides a neutral electronic baseline, allowing SAR exploration through systematic introduction of substituents on the amide partner rather than on the sulfonamide itself.

Coordination Chemistry: Synthesis of First‑Row Transition‑Metal Complexes with Tunable DNA Affinity

The free carboxylic acid group facilitates deprotonation and metal‑chelate formation with Zn(II), Cu(II), Co(II), Ni(II) and Mn(II) under mild aqueous conditions [2]. The resulting complexes are suitable for DNA‑binding and nuclease‑activity screening, with the unsubstituted phenyl ligand offering a weaker intrinsic DNA interaction than the 4‑chloro analogue, making it ideal for background‑subtraction studies [3].

Crystal Engineering and Solid‑Form Screening

The robust, solvent‑free dimer motif observed in the crystal structure provides a reliable platform for co‑crystallisation studies with pharmaceutically acceptable co‑formers [2]. Its crystallinity and low hygroscopicity simplify polymorph screening and solid‑state characterisation by PXRD, DSC, and TGA.

Analytical Reference Standard for HPLC Method Development

With a well‑defined LogP of 2.14 and LogD₇.₄ of –1.21, the compound elutes predictably on C18 reverse‑phase columns and can be used as a retention‑time marker for sulfonamide‑containing carboxylic acid analytes in pharmacokinetic and impurity profiling assays [4].

Quote Request

Request a Quote for 4-(Benzenesulfonamidomethyl)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.